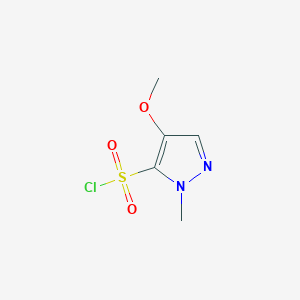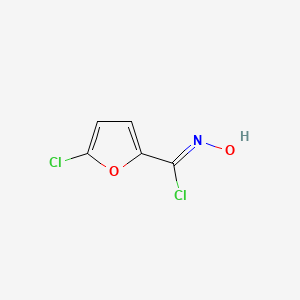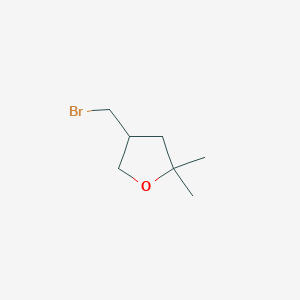
2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid (2-CDA) is an organic compound that has a wide range of applications in the scientific research field. It is a derivative of acetic acid, and has been studied for its potential use in the synthesis of various organic compounds and in the development of therapeutic drugs. In
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid has a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, such as 2-chloro-3,4-dimethoxybenzoic acid and 2-chloro-3,4-dimethoxybenzaldehyde. It has also been used in the development of therapeutic drugs, such as 2-chloro-3,4-dimethoxybenzyl alcohol, which is a potential anti-inflammatory agent. Additionally, this compound has been used in the synthesis of 2-chloro-3,4-dimethoxybenzyl esters, which are potential anti-cancer agents.
Wirkmechanismus
The mechanism of action of 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid is not well understood. However, it is believed that this compound binds to enzymes in the body and modifies their activity. This modification of enzyme activity can lead to changes in biochemical and physiological processes. Additionally, this compound may act as an antioxidant, reducing the formation of free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may affect the activity of enzymes involved in the metabolism of various molecules, such as carbohydrates, lipids, and proteins. Additionally, this compound may affect the activity of enzymes involved in the synthesis and breakdown of hormones, such as cortisol and adrenaline.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid in lab experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, this compound can be used to synthesize a wide range of organic compounds and therapeutic drugs. However, this compound is not very soluble in water, which can limit its use in some experiments. Additionally, this compound is a relatively weak organic acid, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid. One potential direction is the development of new therapeutic drugs based on this compound. Additionally, this compound could be used in the development of new organic compounds, such as polymers and dyes. Additionally, this compound could be used in the development of new analytical techniques, such as chromatography and spectroscopy. Finally, this compound could be used in the development of new methods for synthesizing organic compounds, such as microwave-assisted synthesis.
Synthesemethoden
2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid can be synthesized through a variety of methods. One method involves the reaction of 2-chloro-3,4-dimethoxyphenylacetic acid with sodium nitrite in acetic acid. This reaction produces this compound and sodium chloride. Another method involves the reaction of 2-chloro-3,4-dimethoxyphenylacetic acid with sodium acetate in acetic acid. This reaction produces this compound and sodium chloride. Additionally, this compound can be synthesized through the reaction of ethyl chloroformate with 2-chloro-3,4-dimethoxyphenylacetic acid. This reaction produces this compound and ethyl chloroformate.
Eigenschaften
IUPAC Name |
2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO5/c1-15-6-4-3-5(8(12)10(13)14)7(11)9(6)16-2/h3-4H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNUQZAOVMRJIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)C(=O)O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol](/img/structure/B6599740.png)



![methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6599784.png)

![2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine](/img/structure/B6599813.png)

![(2E)-3-[(1R,2R)-2-methylcyclopropyl]prop-2-enoic acid](/img/structure/B6599827.png)

![Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B6599832.png)
![1-azaspiro[3.3]heptan-6-ol, Mixture of diastereomers](/img/structure/B6599843.png)

